molecular formula C9H11NO3S B13040085 (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13040085
M. Wt: 213.26 g/mol
InChI Key: CHRSJSYYDNVVMP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a methylsulfonyl group attached to the benzo[b]furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:

    Formation of the Benzo[b]furan Ring: The benzo[b]furan ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the benzo[b]furan ring or the methylsulfonyl group, resulting in various reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the benzo[b]furan ring or methylsulfonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound may find use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Unique due to its specific substitution pattern and potential biological activity.

    Benzo[b]furan Derivatives: Compounds with similar ring structures but different substituents, such as hydroxyl or alkyl groups.

    Sulfone Derivatives: Compounds with sulfone groups attached to various aromatic or heterocyclic rings.

Uniqueness: this compound stands out due to its specific combination of a benzo[b]furan ring, a methylsulfonyl group, and an amine group. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(3R)-6-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO3S/c1-14(11,12)6-2-3-7-8(10)5-13-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m0/s1

InChI Key

CHRSJSYYDNVVMP-QMMMGPOBSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)[C@H](CO2)N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.